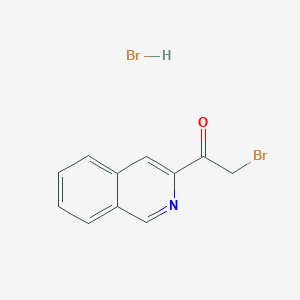
2-Bromo-1-(isoquinolin-3-yl)ethan-1-one hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(isoquinolin-3-yl)ethan-1-one hydrobromide typically involves the bromination of 1-(isoquinolin-3-yl)ethan-1-one. This can be achieved through the reaction of 1-(isoquinolin-3-yl)ethan-1-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature and monitored until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(isoquinolin-3-yl)ethan-1-one hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Isoquinolin-3-yl derivatives with various functional groups.
Oxidation Reactions: Isoquinolin-3-yl ketones or carboxylic acids.
Reduction Reactions: Isoquinolin-3-yl alcohols or amines.
Scientific Research Applications
2-Bromo-1-(isoquinolin-3-yl)ethan-1-one hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(isoquinolin-3-yl)ethan-1-one hydrobromide involves its interaction with various molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The isoquinoline moiety can also interact with aromatic residues in proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(1H-indol-3-yl)ethanone
- 2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one hydrobromide
- 1-(2,4-Dihydroxyquinolin-3-yl)ethan-1-one
Uniqueness
2-Bromo-1-(isoquinolin-3-yl)ethan-1-one hydrobromide is unique due to its isoquinoline structure, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
231297-28-2 |
|---|---|
Molecular Formula |
C11H9Br2NO |
Molecular Weight |
331.00 g/mol |
IUPAC Name |
2-bromo-1-isoquinolin-3-ylethanone;hydrobromide |
InChI |
InChI=1S/C11H8BrNO.BrH/c12-6-11(14)10-5-8-3-1-2-4-9(8)7-13-10;/h1-5,7H,6H2;1H |
InChI Key |
JCCBZGFGKFULRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C(=O)CBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{7-Azabicyclo[2.2.1]heptan-7-yl}prop-2-en-1-one](/img/structure/B13472908.png)
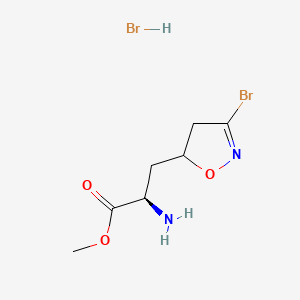
![2-{[(Benzyloxy)carbonyl]amino}-3-sulfamoylpropanoic acid](/img/structure/B13472920.png)
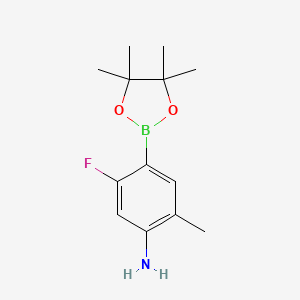
![1-[4-(Chloromethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B13472935.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(5-chlorothiophen-3-yl)propanoic acid](/img/structure/B13472940.png)
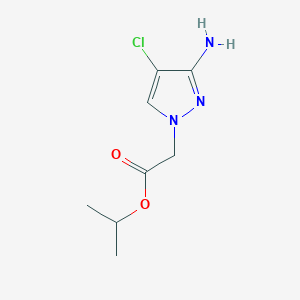
![Potassium (3-(1-(tert-butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentan-1-yl)trifluoroborate](/img/structure/B13472950.png)



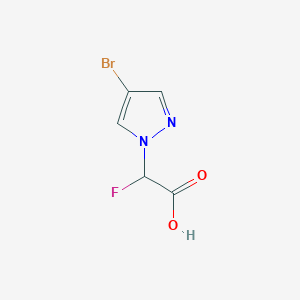
![(2Z)-but-2-enedioic acid, ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine](/img/structure/B13472992.png)
